![molecular formula C19H15ClN4S B4267120 5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267120.png)
5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as CQET, the compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of CQET involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. CQET has also been shown to disrupt the cell cycle and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
CQET has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, leading to their destruction. Additionally, CQET has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CQET is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, CQET has been shown to have low toxicity, making it a safer option compared to other chemotherapeutic agents. However, one of the limitations of CQET is its solubility, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of CQET. One area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, research is needed to determine the optimal dosage and administration route for CQET to maximize its therapeutic effects.
Scientific Research Applications
CQET has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, CQET has been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)quinolin-4-yl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-2-24-18(22-23-19(24)25)15-11-17(12-7-9-13(20)10-8-12)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOYEQWVITBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-chlorophenyl)quinolin-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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